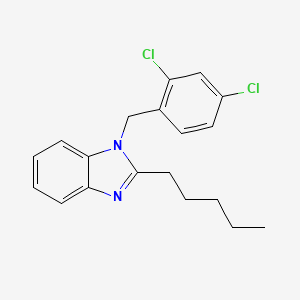![molecular formula C15H19F3N2O4S B11484398 1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11484398.png)
1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dinitrochlorobenzene and trifluoroethanol.
Reaction Steps:
Chemical Reactions Analysis
1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid and tembotrione share structural similarities.
Properties
Molecular Formula |
C15H19F3N2O4S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-methylsulfonyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C15H19F3N2O4S/c1-25(22,23)20-7-2-3-11-9-12(4-5-13(11)20)14(21)19-6-8-24-10-15(16,17)18/h4-5,9H,2-3,6-8,10H2,1H3,(H,19,21) |
InChI Key |
FKYJGARCECXETJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-6-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484319.png)
![ethyl 6-({1,3-dimethyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11484324.png)
![3-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide](/img/structure/B11484326.png)
![methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11484332.png)
![N-(3-chlorophenyl)-N'-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)urea](/img/structure/B11484334.png)
![N-[2-methoxy-5-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B11484344.png)

![1-(4-methylphenyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11484355.png)
![N-[(Hydrazinecarbonyl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11484356.png)
![Ethyl 2-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11484366.png)
![4-({[5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-2(1H)-one](/img/structure/B11484373.png)
![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxo-1-(phenylsulfonyl)ethyl]acetamide](/img/structure/B11484379.png)
![2-(11-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B11484386.png)
![2-amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11484411.png)
